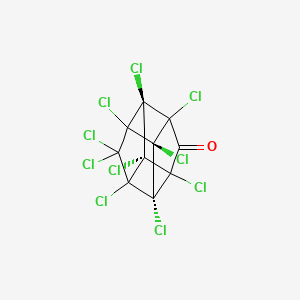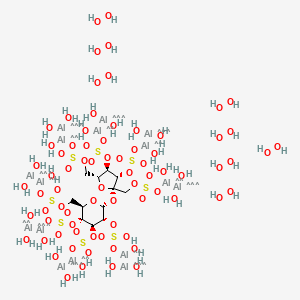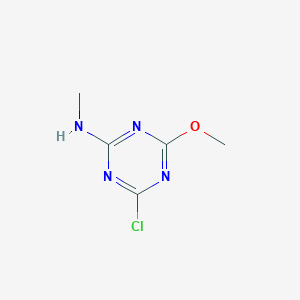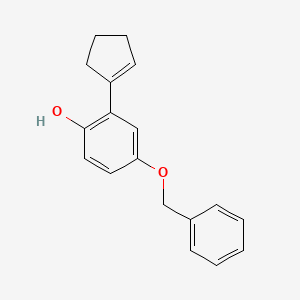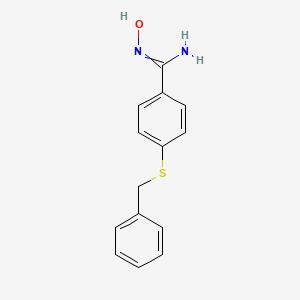
4-benzylsulfanyl-N'-hydroxybenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide is a chemical compound with a unique structure that includes a benzylsulfanyl group and a hydroxybenzenecarboximidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide typically involves the reaction of benzylmercaptan with appropriate benzaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, followed by the addition of hydroxylamine to introduce the hydroxybenzenecarboximidamide group .
Industrial Production Methods
While specific industrial production methods for 4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
作用机制
The mechanism of action of 4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of hemozoin formation, a critical process in the life cycle of the malaria parasite . The compound’s structure allows it to bind to heme, preventing its polymerization into hemozoin, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-benzylsulfanylbenzaldehyde
- 4-benzylsulfanylbenzoic acid
- 4-benzylsulfanylbenzylamine
Uniqueness
4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit β-hematin formation makes it particularly valuable in antimalarial research, distinguishing it from other benzylsulfanyl derivatives .
属性
分子式 |
C14H14N2OS |
|---|---|
分子量 |
258.34 g/mol |
IUPAC 名称 |
4-benzylsulfanyl-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2OS/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16) |
InChI 键 |
RLCKPDPAZDHATP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
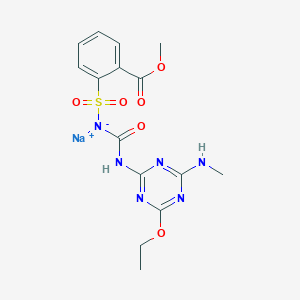
![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)
![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)
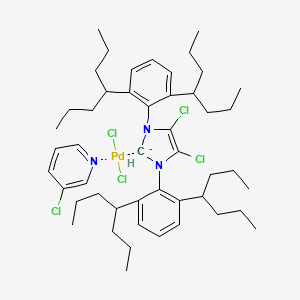
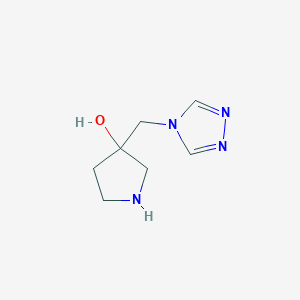
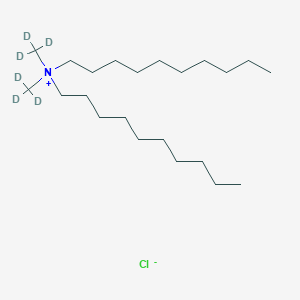
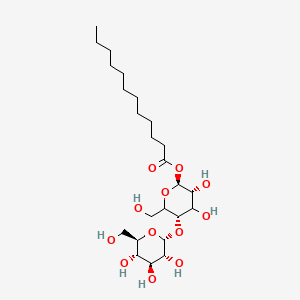
![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)
